依替米星二聚体 II

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.

科学研究应用

抗菌应用

依替米星是一种碳青霉烯类抗生素 {svg_1} {svg_2}. 它优先与青霉素结合蛋白 (PBP) 2 和 3 结合 {svg_3} {svg_4}. 它对革兰氏阳性和革兰氏阴性需氧菌和厌氧菌具有广谱抗菌活性 {svg_5} {svg_6}.

严重感染的治疗

依替米星用作注射药物,用于治疗某些严重感染,包括由细菌引起的肺炎、泌尿道感染、皮肤感染、糖尿病足感染、妇科感染、盆腔感染和腹腔感染 {svg_7} {svg_8}.

杂质分析

一种与质谱仪兼容的反相高效液相色谱方法,能够分离依替米星中的 26 种杂质和降解产物 (DP) {svg_9} {svg_10}. 其中包括 8 种二聚体杂质和 2 种脱水二聚体 {svg_11} {svg_12}.

药物稳定性研究

依替米星以其在固体和水溶液形式中的不稳定性而闻名 {svg_13} {svg_14}. 在冻干前,通过添加碳酸氢钠和氢氧化钠将 pH 值调节到 7.5 至 8.0 的范围内,使药物物质在一定程度上稳定下来 {svg_15} {svg_16}.

联合治疗研究

目前正在研究依替米星与其他抗生素联合治疗耐药细菌菌株 {svg_17}.

快速分析方法开发

考虑到依替米星的脆弱性和对更快速分析方法的需求,该方法在快速分离柱上进一步转化,运行时间为 10 分钟 {svg_18} {svg_19}.

作用机制

Target of Action

Ertapenem Dimer II, like other carbapenem antibiotics, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem Dimer II exhibits a bactericidal mode of action. It works by binding to and inhibiting the PBPs. Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ertapenem Dimer II is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

生化分析

Biochemical Properties

Ertapenem Dimer II, like Ertapenem, is expected to interact with penicillin-binding proteins (PBPs), which are critical enzymes involved in the synthesis of bacterial cell walls . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Cellular Effects

Ertapenem Dimer II’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death . This suggests that Ertapenem Dimer II may also have bactericidal effects.

Molecular Mechanism

The molecular mechanism of Ertapenem Dimer II is likely to involve binding to PBPs and inhibiting their activity, thereby disrupting bacterial cell wall synthesis . This binding interaction is key to its antibacterial effects.

Dosage Effects in Animal Models

While there is no specific data available on the dosage effects of Ertapenem Dimer II in animal models, studies have suggested that a carbapenem concentration maintained for approximately 40% of the dosing interval above the organism’s MIC is needed for optimal bactericidal effect .

Metabolic Pathways

Ertapenem is predominantly eliminated through renal pathways, undergoing glomerular filtration and net tubular secretion . The major metabolite of Ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring . It is plausible that Ertapenem Dimer II may undergo similar metabolic processes.

Transport and Distribution

Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults , suggesting that Ertapenem Dimer II may also be widely distributed within the body.

Subcellular Localization

The subcellular localization of Ertapenem Dimer II is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall , it is likely that Ertapenem Dimer II also localizes to this area in bacterial cells.

属性

CAS 编号 |

402955-38-8 |

|---|---|

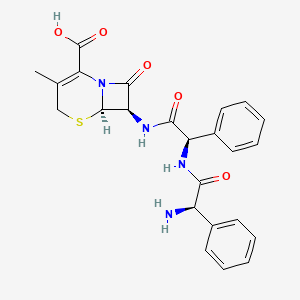

分子式 |

C44H50N6O14S2 |

分子量 |

951.0 g/mol |

IUPAC 名称 |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 |

InChI 键 |

CLTRZTBUDCDKTQ-KXGFPTOCSA-N |

SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

手性 SMILES |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O |

规范 SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Ertapenem Dimer Ester Impurity; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)